molecular formula C7H12Cl2N4 B2997074 (1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride CAS No. 2243513-05-3

(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride

Cat. No.: B2997074
CAS No.: 2243513-05-3
M. Wt: 223.1
InChI Key: XYZNTGMQIJSYOZ-UHFFFAOYSA-N
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Description

“(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2243513-05-3 . It has a molecular weight of 223.1 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N4.2ClH/c1-10-2-3-11-7(10)6(4-8)5-9-11;;/h2-3,5H,4,8H2,1H3;2*1H . This code represents the molecular structure of the compound, indicating it consists of a 1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine molecule and two hydrochloride ions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 223.1 . It is a powder at room temperature . The InChI code, which represents its molecular structure, is 1S/C7H10N4.2ClH/c1-10-2-3-11-7(10)6(4-8)5-9-11;;/h2-3,5H,4,8H2,1H3;2*1H .

Scientific Research Applications

Detection and Imaging in Biological Systems

Compounds similar to "(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine; dihydrochloride" have been utilized in detecting active oxygen species in biological systems. For instance, analogs like Cypridina luciferin have been used for detecting superoxide and singlet oxygen in activated leukocytes and myeloperoxidase systems through chemiluminescence, highlighting their potential in biological imaging and oxidative stress studies (Nakano, 1998).

Antimicrobial and Antitubercular Activity

Derivatives with a pyrazole core have shown significant antimicrobial and antitubercular activities. Novel pyrazole derivatives have been synthesized and evaluated for their in vitro activity against pathogens like Mycobacterium tuberculosis, indicating the potential of these compounds in developing new antimicrobial agents (Alegaon et al., 2014).

Synthesis of Hybrid Molecules for Medicinal Chemistry

Hybrid molecules combining pyrazole and benzimidazole have been synthesized for their potential applications in medicinal chemistry, particularly for their anti-diabetic properties through α-glucosidase inhibition activity. This suggests the versatility of these compounds in synthesizing new therapeutic agents (Ibraheem et al., 2020).

Catalysis and Green Chemistry Applications

Some imidazolium-based compounds serve as catalysts in organic synthesis, offering a green chemistry approach by enabling reactions under solvent-free conditions and room temperature. These compounds facilitate the synthesis of pyrazole derivatives, demonstrating their utility in catalysis and sustainable chemistry practices (Zolfigol et al., 2016).

Chemiluminescence for Superoxide and Singlet Oxygen Detection

Similar to their use in biological imaging, imidazopyrazine analogs have been employed in determining superoxide radical and singlet oxygen via chemiluminescence, further underscoring their importance in biochemical and medical research (Nakano, 1990).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

(1-methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c1-10-2-3-11-7(10)6(4-8)5-9-11;;/h2-3,5H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZNTGMQIJSYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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